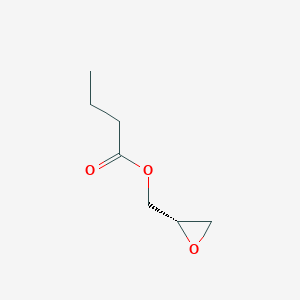

(S)-(+)-Glycidyl butyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

[(2S)-oxiran-2-yl]methyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNSNVGRSIOCEU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426451 | |

| Record name | (S)-(+)-Glycidyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65031-96-1 | |

| Record name | (+)-Glycidyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65031-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-Glycidyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(+)-Glycidyl butyrate chemical properties and structure

An In-Depth Technical Guide to (S)-(+)-Glycidyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this chiral compound is utilized.

Chemical Identity and Properties

This compound, also known as [(2S)-Oxiran-2-yl]methyl butanoate, is a chiral epoxide that serves as a versatile intermediate in organic synthesis.[1][2][3] It is particularly valuable in the production of pharmaceuticals, agrochemicals, and specialty polymers due to its ability to undergo ring-opening reactions.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [(2S)-Oxiran-2-yl]methyl butanoate | [3][4] |

| CAS Number | 65031-96-1 | [1][4][5] |

| Molecular Formula | C₇H₁₂O₃ | [1][4][5] |

| Molecular Weight | 144.17 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow, clear liquid | [1][4][6] |

| Boiling Point | 89 - 91 °C at 19 mmHg | [1] |

| Density | 1.018 - 1.04 g/mL | [1][4] |

| Refractive Index | 1.428 - 1.43 (n20D) | [1][4] |

| Optical Rotation | [α]20/D = +29° to +33° (neat) | [1] |

| Flash Point | 185°F (85°C) | [4] |

| Purity | ≥ 98% (GC) | [1] |

Chemical Structure

This compound is an ester of butyric acid and (S)-glycidol. The structure features a butyrate group attached to a glycidyl moiety, which contains a chiral epoxide ring. The "(S)" designation indicates the stereochemistry at the chiral carbon of the oxirane ring.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Cas 65031-96-1,this compound | lookchem [lookchem.com]

- 5. 65031-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. spectrumchemical.com [spectrumchemical.com]

(S)-(+)-Glycidyl Butyrate: A Technical Guide for Drug Development Professionals

(S)-(+)-Glycidyl butyrate (CAS Number: 65031-96-1) is a chiral epoxide that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and specialty polymers.[1][2] Its defined stereochemistry is paramount for creating molecules with specific three-dimensional structures, which is often the key to a drug's efficacy and safety profile.[2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical methods for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless, clear liquid with a molecular weight of 144.17 g/mol .[1][3][4] Its chiral nature, stemming from the epoxide ring, makes it a valuable building block in asymmetric synthesis.[1][2] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 65031-96-1 | [1][3][4][5][6] |

| Molecular Formula | C₇H₁₂O₃ | [1][3][4][5][7] |

| Molecular Weight | 144.17 g/mol | [1][3][4][7][8] |

| Appearance | Colorless clear liquid | [1][6] |

| Density | 1.04 g/mL | [1] |

| Boiling Point | 89 - 91 °C / 19 mmHg | [1] |

| Refractive Index | n20/D = 1.43 | [1] |

| Optical Rotation | [α]20/D = +29 to +33° (neat) | [1] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is critical for its application in pharmaceutical manufacturing. Several synthetic routes have been established, often starting from a chiral precursor.

Experimental Protocol: Synthesis from (R)-3-chloro-1,2-propanediol

One common method involves the reaction of (R)-3-chloro-1,2-propanediol with a base to form the epoxide ring, followed by esterification. A related synthesis is detailed for the (R)-enantiomer, which can be adapted. For the synthesis of this compound, the starting material would be the corresponding (S)-enantiomer of the chloropropanediol derivative. A general workflow is presented below.

A specific, documented procedure for the synthesis of the opposite enantiomer, (R)-glycidyl butyrate, from (S)-3-chloro-2-hydroxypropyl butyrate provides a valuable reference for the required reaction conditions.[9]

Protocol:

-

To a 1000 mL four-hole boiling flask, add 1 mole of (R)-3-chloro-2-hydroxypropyl butyrate and 600 mL of acetone.

-

Add 2 moles of potassium carbonate to the mixture.

-

Reflux the reaction mixture for 10-12 hours.

-

After reflux, cool the mixture to 10-20 °C and filter to remove insoluble solids.

-

Evaporate the acetone to obtain a concentrated material.

-

Add 250 mL of methylene dichloride and wash twice with 50 mL of water.

-

Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.

-

Collect the fraction at 55-65 °C under a vacuum of 60-70 Pa to obtain the product.

Applications in Drug Development

This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs).[2] Its chiral nature is essential for the stereospecific synthesis of complex drug molecules.

-

Chiral Intermediate: It is widely used as a precursor for APIs where a specific enantiomer is required for therapeutic activity. This helps in reducing the potential side effects that can arise from racemic mixtures.[2]

-

Linezolid Synthesis: The enantiomer, (R)-glycidyl butyrate, is a known raw material for the synthesis of the antibiotic Linezolid.[10][11] this compound can be a critical component in the synthesis of other complex chiral molecules.

-

Other APIs: It is also used in the synthesis of Rivaroxaban, Pretomanid, Tenofovir, and Indinavir.[12]

The logical relationship for its use as a chiral building block can be visualized as follows:

Analytical Methods

Ensuring the enantiomeric purity of this compound is crucial for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

A normal phase HPLC method has been developed for the determination of this compound in its (R)-enantiomer.[10][11]

Instrumentation and Conditions:

-

HPLC System: Waters 2695 with a Waters 2489 Dual λ absorbance detector.[10]

-

Mobile Phase: 2.0 mL of ethanol in 1000 mL of n-hexane.[10][11]

-

Column Temperature: 25°C.[10]

-

Injection Volume: 10 µL.[11]

Preparation of Solutions:

-

Diluent: Mobile phase.

-

Reference Solution (a): Accurately weigh about 100.0 mg of (S)-glycidyl butyrate standard into a 20-mL volumetric flask. Dissolve in and dilute to volume with the diluent. Dilute 5.0 mL of this solution to 50 mL with the diluent.[10]

-

Reference Solution (b): Dilute 2.0 mL of reference solution (a) to 20 mL with the diluent.[10]

-

Test Solution: Accurately weigh about 200.0 mg of the sample into a 20-mL volumetric flask. Dissolve in and dilute to volume with the diluent.[10]

The workflow for the analytical procedure is outlined below:

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. 65031-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. keyorganics.net [keyorganics.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Glycidyl butyrate | C7H12O3 | CID 137606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN101723920B - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]

- 10. Liquid chromatographic estimation of (S) - glycidyl butyrate in (R) - glycidyl butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liquid chromatographic estimation of (S) - glycidyl butyrate in (R) - glycidyl butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agexpharma.com [agexpharma.com]

Spectroscopic Profile of (S)-(+)-Glycidyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (S)-(+)-Glycidyl butyrate, a chiral epoxide of significant interest in synthetic organic chemistry and drug development. The document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabulated format, accompanied by detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) |

| CH₃ (Butyrate) | ~0.9 |

| CH₂ (Butyrate, β) | ~1.6 |

| CH₂ (Butyrate, α) | ~2.3 |

| CH₂ (Epoxide, H-3') | ~2.6 - 2.8 |

| CH (Epoxide, H-2') | ~3.1 - 3.2 |

| CH₂ (Ester, H-1') | ~3.9 - 4.4 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectral data for the enantiomer, (R)-(-)-Glycidyl butyrate, is available and is expected to be identical to that of the (S)-(+)-enantiomer.

Table 2: ¹³C NMR Spectral Data for Glycidyl Butyrate

| Carbon Atom | Chemical Shift (ppm) |

| C=O (Butyrate) | 173.2 |

| CH₂-O (Ester) | 65.0 |

| CH (Epoxide) | 49.3 |

| CH₂ (Epoxide) | 44.7 |

| CH₂ (Butyrate, α) | 35.8 |

| CH₂ (Butyrate, β) | 18.3 |

| CH₃ (Butyrate) | 13.6 |

(Data corresponds to the enantiomer (R)-(-)-Glycidyl butyrate and is expected to be identical for the (S)-(+)-enantiomer)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are those of the ester and epoxide groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1735 | Strong, sharp absorption |

| C-O (Ester) | ~1250-1000 | Strong, broad absorptions |

| C-H (Alkyl) | ~2960-2850 | Medium to strong absorptions |

| C-O-C (Epoxide) | ~1250, ~915, ~845 | Asymmetric and symmetric stretching |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

Instrument Parameters (Typical for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-32

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

FT-IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, creating a thin, uniform liquid film between the plates.

-

Mount the "sandwiched" plates in the spectrometer's sample holder.

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample analysis.

Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Chirality and Optical Rotation of (S)-(+)-Glycidyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Glycidyl butyrate is a versatile chiral building block of significant interest in the pharmaceutical and chemical industries. Its specific stereochemistry and subsequent optical activity are critical quality attributes that dictate its utility in the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the chirality and optical rotation of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of a common synthetic pathway.

Core Concepts: Chirality and Optical Activity

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.[1] These non-superimposable mirror images are known as enantiomers. This compound and its mirror image, (R)-(-)-Glycidyl butyrate, are enantiomers. A key physical property that distinguishes enantiomers is their interaction with plane-polarized light. Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light.[2][3]

The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). The rotation is measured using a polarimeter.[4] A compound that rotates light in a clockwise direction is termed dextrorotatory and is designated with a (+) sign. Conversely, a compound that rotates light in a counter-clockwise direction is termed levorotatory and is designated with a (-) sign.[3] The specific rotation, [α], is a standardized measure of this optical activity.[4]

Physicochemical and Optical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification, characterization, and application in various synthetic processes.

| Property | Value | Reference(s) |

| Chemical Name | (S)-Oxiran-2-ylmethyl butyrate | [5] |

| CAS Number | 65031-96-1 | [5][6] |

| Molecular Formula | C₇H₁₂O₃ | [6][7] |

| Molecular Weight | 144.17 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Density | 1.018 - 1.04 g/mL | [6] |

| Boiling Point | 90 °C at 19 mmHg | [5][6] |

| Refractive Index (n20/D) | 1.428 - 1.43 | [6] |

| Specific Rotation [α]D20 (neat) | +29.0° to +33.0° | [6][8][9] |

Experimental Protocols

Synthesis of this compound via Asymmetric Synthesis

A common and efficient method for the preparation of enantiomerically pure this compound involves the reaction of (R)-(+)-glycidol with butyryl chloride. This method is advantageous as it starts from a readily available chiral precursor, ensuring the desired stereochemistry in the final product.

Materials:

-

(R)-(+)-Glycidol

-

Butyryl chloride

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(+)-glycidol in anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0 °C.

-

Add pyridine to the solution.

-

Slowly add butyryl chloride dropwise from the dropping funnel to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Determination of Optical Rotation using Polarimetry

The specific rotation of the synthesized this compound is a critical measure of its enantiomeric purity.

Instrumentation:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter cell (typically 1 dm in length)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh a sample of the purified this compound and dissolve it in a suitable solvent (if not measuring "neat") in a volumetric flask of a known volume.

-

Calibrate the polarimeter according to the manufacturer's instructions.

-

Fill the polarimeter cell with the "neat" liquid or the prepared solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed optical rotation (α).

-

The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL (or the density if measured "neat").

-

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

While polarimetry confirms the direction of optical rotation, chiral chromatography is employed to accurately determine the enantiomeric excess (e.e.), which is the percentage of one enantiomer in a mixture.

Instrumentation:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column)

-

Autosampler

-

Data acquisition and processing software

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).

-

Develop a GC method with an appropriate temperature program for the inlet, oven, and detector to achieve baseline separation of the (S)-(+) and (R)-(-) enantiomers. The specific conditions will depend on the column used.

-

Inject a standard racemic mixture of glycidyl butyrate to determine the retention times of both enantiomers.

-

Inject the synthesized sample under the same conditions.

-

Integrate the peak areas for both the (S) and (R) enantiomers in the chromatogram.

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] × 100

Visualizing the Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Conclusion

The chirality and resulting optical activity of this compound are fundamental to its application as a chiral intermediate in synthetic chemistry. A thorough understanding and precise control of its stereochemistry are paramount for the successful development of enantiomerically pure final products. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals working with this important chiral building block, ensuring the synthesis and characterization of material with the required high optical purity.

References

- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 2. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 4. 65031-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Glycidyl butyrate | C7H12O3 | CID 137606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ruifuchem.com [ruifuchem.com]

- 8. (S)-Glycidyl Butyrate | 65031-96-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of (S)-(+)-Glycidyl Butyrate from (R)-Epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stereospecific synthesis of (S)-(+)-glycidyl butyrate, a valuable chiral building block in the pharmaceutical industry. The primary synthetic route detailed herein utilizes the readily available and cost-effective starting material, (R)-epichlorohydrin. This synthesis is typically achieved through a two-step process involving the initial ring-opening of the epoxide followed by a base-mediated cyclization.

The protocols and data presented are compiled from established chemical literature and patents, offering a robust guide for laboratory-scale synthesis.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Step 1: Ring-Opening Addition. (R)-epichlorohydrin reacts with n-butyric acid in the presence of a catalyst, leading to the formation of the intermediate, (R)-3-chloro-2-hydroxypropyl butyrate.

-

Step 2: Cyclization (Dehydrochlorination). The chlorohydrin intermediate is treated with a base to induce intramolecular cyclization, yielding the final product, this compound, with an inversion of stereochemistry at the chiral center.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of the enantiomeric (R)-glycidyl butyrate from (S)-epichlorohydrin and are presented here for the synthesis of the (S)-enantiomer.[1]

Protocol 1: Synthesis of (R)-3-chloro-2-hydroxypropyl butyrate

This step involves the chromium-catalyzed ring-opening of (R)-epichlorohydrin with butyric acid.

Materials and Equipment:

-

Four-necked reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

-

(R)-Epichlorohydrin

-

n-Butyric acid

-

Chromium salt catalyst (e.g., chromium chloride, chromium sulfate)[1]

-

Dichloromethane

-

10% Sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Charge the reaction flask with n-butyric acid (1 to 4 molar equivalents) and (R)-epichlorohydrin (1 molar equivalent).

-

Add the chromium salt catalyst (e.g., 1g of chromium chloride per mole of epichlorohydrin).[1]

-

Heat the stirred mixture to a temperature between 60-80°C.[1]

-

Maintain the reaction at this temperature for 24-48 hours, monitoring for the disappearance of epichlorohydrin via TLC or GC.[1]

-

Once the reaction is complete, cool the mixture to 10-20°C.[1]

-

Dilute the mixture with dichloromethane.

-

Neutralize the solution by washing with a 10% aqueous sodium carbonate solution until the pH of the aqueous layer is between 7.0-8.0.[1]

-

Wash the organic layer two to three times with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent (dichloromethane) by evaporation under reduced pressure to yield crude (R)-3-chloro-2-hydroxypropyl butyrate.[1]

Protocol 2: Synthesis of this compound

This step involves the base-mediated intramolecular cyclization of the chlorohydrin intermediate.

Materials and Equipment:

-

Four-necked reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

-

(R)-3-chloro-2-hydroxypropyl butyrate (from Protocol 1)

-

Acetone

-

Base (e.g., potassium carbonate, sodium carbonate)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Vacuum distillation apparatus

Procedure:

-

Charge the reaction flask with the crude (R)-3-chloro-2-hydroxypropyl butyrate and acetone (e.g., 600 mL per mole of intermediate).[1]

-

Add the carbonate base (2 to 3 molar equivalents). Potassium carbonate is noted to give higher yields than sodium carbonate.[1]

-

Heat the mixture to reflux and maintain for 10-12 hours, monitoring the reaction to completion.[1]

-

Cool the reaction mixture to 10-20°C and filter to remove insoluble inorganic salts.[1]

-

Remove the solvent (acetone) from the filtrate by evaporation under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash two to three times with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the dichloromethane under reduced pressure.

-

Purify the final product by vacuum distillation, collecting the fraction at 55-65°C under a vacuum of 60-70 Pa to obtain pure this compound.[1]

Data Presentation

The following tables summarize key quantitative data for the synthesis and the final product.

Table 1: Summary of Reaction Parameters and Yields

| Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | (R)-Epichlorohydrin, n-Butyric Acid | Chromium Chloride | None | 60 | 48 | 85.0 | [1] |

| 1 | (R)-Epichlorohydrin, n-Butyric Acid | Chromium Sulfate | None | 80 | 48 | 83.4 | [1] |

| 2 | (R)-3-chloro-2-hydroxypropyl butyrate | Potassium Carbonate | Acetone | Reflux | 12 | 81.6 - 87.8 | [1] |

| 2 | (R)-3-chloro-2-hydroxypropyl butyrate | Sodium Carbonate | Acetone | Reflux | 10 | 67.1 |[1] |

Note: Yields are based on the synthesis of the (R)-enantiomer from (S)-epichlorohydrin as described in the cited patent. The stereospecific nature of the reaction suggests comparable yields for the (S)-enantiomer.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 65031-96-1 | [2][3][4] |

| Molecular Formula | C₇H₁₂O₃ | [2][3][5] |

| Molecular Weight | 144.17 g/mol | [2][3][5] |

| Appearance | Colorless clear liquid | [2] |

| Density | 1.04 g/mL | [2] |

| Boiling Point | 89 - 91 °C at 19 mmHg | [2] |

| Optical Rotation [α]²⁰_D | +29° to +33° (neat) | [2] |

| Refractive Index n²⁰_D | 1.43 | [2] |

| Purity (GC) | ≥ 98% | [2] |

| Enantiomeric Excess (e.e.) | >99% (achievable via this route) |[6] |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the entire synthesis process, from the initial reaction to the final purification.

References

- 1. CN101723920B - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 65031-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Glycidyl butyrate | C7H12O3 | CID 137606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(S)-(+)-Glycidyl Butyrate: A Chiral Building Block for Pharmaceutical Synthesis

(An In-depth Technical Guide)

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity, pharmacokinetic profile, and potential for adverse effects. Chiral building blocks, enantiomerically pure molecules used as starting materials, are therefore indispensable tools in the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs).[1] Among these, (S)-(+)-Glycidyl butyrate has emerged as a versatile and valuable synthon, prized for its reactive epoxide functionality and defined stereocenter.

This technical guide provides a comprehensive overview of this compound as a chiral building block. It details its synthesis, with a focus on enzymatic resolution, and explores its application in the preparation of key pharmaceutical intermediates, including those for β-blockers and oxazolidinone antibiotics. This document is intended to serve as a practical resource for researchers and professionals in the pharmaceutical sciences, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key chemical transformations.

Synthesis of this compound

The most common and efficient method for producing enantiomerically pure this compound is through the kinetic resolution of racemic glycidyl butyrate. This process leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the hydrolysis or transesterification of one enantiomer, leaving the other enriched.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution is a widely adopted strategy for the preparation of this compound. The choice of enzyme, reaction conditions, and substrate can significantly influence the yield and enantiomeric excess (e.e.) of the desired product.

Table 1: Quantitative Data for the Enzymatic Resolution of Glycidyl Butyrate

| Enzyme Source | Reaction Type | Key Conditions | (S)-Glycidyl Butyrate Yield (%) | (S)-Glycidyl Butyrate e.e. (%) | Reference |

| Porcine Pancreatic Lipase (PPL) | Hydrolysis | pH 7.4, 30 °C, 30 mg/ml CTAB | 42 | 98 | [2] |

| Candida antarctica Lipase B (CALB) | Transesterification | aW = 0.24, n-heptane, 80 min | Not specified | >96 | [2] |

| Lipase-like enzyme from PPL | Hydrolysis | pH 7, 25°C, 10% dioxane | Not specified | >99 | [2] |

Experimental Protocol: Two-Step Enzymatic Resolution

This protocol describes a two-step enzymatic resolution process to produce both (R)- and (S)-glycidyl butyrate with high enantiomeric excess.[2]

Step 1: PPL-Catalyzed Hydrolysis for (R)-Glycidyl Butyrate Production

-

To a suitable reaction vessel, add racemic glycidyl butyrate (5.0 ml, 36 mmol) and 10 mM potassium phosphate buffer (5.0 ml) containing 30 mg/ml cetyltrimethylammonium bromide (CTAB).

-

Adjust the pH of the mixture to 7.4.

-

Add porcine pancreatic lipase (PPL) powder (100 mg) to the mixture.

-

Stir the reaction at 30 °C, maintaining the pH at 7.4 by the controlled addition of a suitable base.

-

Monitor the reaction progress until approximately 50% conversion is achieved.

-

Upon completion, separate the aqueous and organic layers. The organic layer contains the enriched (R)-glycidyl butyrate.

-

Purify the (R)-glycidyl butyrate by appropriate methods (e.g., distillation) to yield a product with approximately 98% e.e. and a 36% yield.

Step 2: Novozym 435-Catalyzed Transesterification for (S)-Glycidyl Butyrate Production

-

The (R)-enriched glycidol recovered from the aqueous phase of the first step is used as the substrate.

-

In a reaction vessel, combine the (R)-enriched glycidol (19.8 mmol, 65% e.e.) with a suitable acyl donor in n-heptane.

-

Add Novozym 435 (a commercially available immobilized Candida antarctica lipase B).

-

Maintain the water activity (aW) at 0.24 and stir the reaction for approximately 80 minutes.

-

Upon completion, filter off the enzyme and purify the (S)-glycidyl butyrate from the reaction mixture.

-

This step typically yields (S)-glycidyl butyrate with 98% e.e. and a 42% yield.

Applications in Pharmaceutical Synthesis

This compound is a versatile chiral building block due to the presence of the reactive epoxide ring, which is susceptible to nucleophilic attack. This allows for the introduction of various functionalities with retention of stereochemistry at the chiral center.

Synthesis of β-Blockers

β-Adrenergic receptor antagonists, commonly known as β-blockers, are a class of drugs used to manage cardiovascular diseases. The pharmacological activity of many β-blockers resides primarily in the (S)-enantiomer. This compound serves as a key precursor for the synthesis of the chiral side chain common to many β-blockers.

Table 2: Synthesis of (S)-Propranolol Intermediate via Ring-Opening of a Glycidyl Ether

| Starting Material | Nucleophile | Catalyst/Conditions | Product Yield (%) | Product e.e. (%) | Reference |

| α-Naphthyl glycidyl ether | Isopropylamine | Zn(NO₃)₂/(+)-tartaric acid, 75°C | 60 | 90 | |

| α-Naphthyl glycidyl ether | Isopropylamine | Reflux, 1 hour | 92 (racemic) | Not applicable | [3] |

Experimental Protocol: Synthesis of (S)-Propranolol

This protocol illustrates the synthesis of (S)-propranolol from α-naphthol, highlighting the use of a chiral glycidyl intermediate.

-

Synthesis of α-Naphthyl Glycidyl Ether: Condense α-naphthol with epichlorohydrin in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., 2-butanone) at elevated temperature (e.g., 75°C) for several hours. This reaction produces racemic α-naphthyl glycidyl ether in high yield (typically >90%).[3]

-

Kinetic Resolution and Ring-Opening: In a reaction vessel, combine α-naphthyl glycidyl ether, Zn(NO₃)₂, and (+)-tartaric acid in a 1:0.5:1 molar ratio in 2-butanone. Stir the mixture for 15 minutes.

-

Add isopropylamine to the reaction mixture and heat to 75°C.

-

Monitor the reaction until completion.

-

Upon completion, work up the reaction mixture to isolate the crude (S)-propranolol. The isolated yield of the crude product is approximately 60%, with an enantiomeric excess of 90% for the (S)-enantiomer.

Synthesis of Oxazolidinones

N-Aryl-5-(hydroxymethyl)-2-oxazolidinones are crucial intermediates in the synthesis of oxazolidinone antibacterial agents, such as linezolid. (R)-(-)-Glycidyl butyrate (the enantiomer of the topic compound) is commonly used in these syntheses, leading to the (R)-enantiomer of the oxazolidinone intermediate. The principles and reactions are directly applicable to the use of this compound to obtain the corresponding (S)-enantiomer.

Table 3: Synthesis of N-Aryl-5-(R)-hydroxymethyl-2-oxazolidinone

| Aryl Carbamate | Reagents | Temperature (°C) | Product Yield (%) | Product e.e. (%) | Reference |

| Phenyl carbamate | n-Butyllithium, (R)-glycidyl butyrate | -78 to room temp. | 99 | 98 | [4] |

Experimental Protocol: Synthesis of N-Phenyl-(5R)-hydroxymethyl-2-oxazolidinone

This protocol details a mild and high-yielding approach to N-aryl-5-(hydroxymethyl)-2-oxazolidinones.[4]

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, add phenyl carbamate (e.g., 22.6 g, 164.8 mmol).

-

Add freshly distilled tetrahydrofuran (THF, 750 mL) via syringe.

-

Cool the resulting solution to -78°C in a dry ice/acetone bath.

-

Add n-butyllithium solution (1.6 M in hexanes, 103 mL, 164.8 mmol) dropwise via the addition funnel over 60 minutes.

-

Stir the reaction mixture for 38 minutes at -78°C.

-

Add (R)-(-)-glycidyl butyrate (23.4 mL, 164.8 mmol) dropwise via syringe over 6 minutes.

-

After 15 minutes, remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature. Stir for 22 hours.

-

Quench the reaction by adding 750 mL of saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or chromatography to yield N-phenyl-(5R)-hydroxymethyl-2-oxazolidinone. The reported yield is 99% with an enantiomeric excess of 98%.[4]

Conclusion

This compound is a highly valuable and versatile chiral building block in modern pharmaceutical synthesis. Its efficient production via enzymatic resolution provides access to a key synthon with high enantiomeric purity. The reactivity of its epoxide ring allows for the stereospecific introduction of a wide range of nucleophiles, making it a cornerstone in the synthesis of important drug classes such as β-blockers and oxazolidinone antibiotics. The detailed protocols and compiled data in this guide underscore its utility and provide a practical resource for chemists engaged in the synthesis of complex chiral molecules. As the demand for enantiopure pharmaceuticals continues to grow, the importance of reliable and efficient access to chiral building blocks like this compound will only increase.

References

Applications of Glycidyl Esters in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glycidyl esters, characterized by a reactive epoxide ring and an ester functionality, have emerged as versatile building blocks in modern organic synthesis. Their inherent reactivity and stereochemical possibilities make them valuable precursors for a wide array of complex molecules, ranging from pharmaceuticals to advanced polymers. This guide provides a comprehensive overview of the applications of glycidyl esters, detailing key reaction pathways, experimental protocols, and quantitative data to facilitate their use in research and development.

Core Reactivity: The Epoxide Ring-Opening

The synthetic utility of glycidyl esters primarily stems from the ring-opening of the strained epoxide moiety by a diverse range of nucleophiles. This reaction can be catalyzed by either acids or bases, with the regioselectivity of the nucleophilic attack being a key consideration.

Under basic or nucleophilic conditions , the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered terminal carbon of the epoxide.[1][2] This regioselectivity is crucial for the synthesis of 1,2-disubstituted products with defined stereochemistry.

In contrast, acid-catalyzed ring-opening involves protonation of the epoxide oxygen, followed by nucleophilic attack.[3][4] The regiochemical outcome in this case is more nuanced. While the reaction has SN2 characteristics, a partial positive charge can develop on the more substituted carbon atom, leading to a hybrid SN1/SN2 mechanism.[3][5] Consequently, the nucleophile may attack the more substituted carbon, particularly if it can stabilize a carbocation-like transition state.[3][6]

Applications in the Synthesis of Bioactive Molecules

Chiral glycidyl esters are particularly valuable in the synthesis of enantiomerically pure pharmaceuticals, most notably β-adrenergic antagonists (beta-blockers).

Synthesis of β-Adrenergic Antagonists

The synthesis of β-blockers, such as propranolol, often utilizes a glycidyl ether intermediate, which is structurally analogous to a glycidyl ester in its reactivity. The key step involves the ring-opening of the epoxide by an amine, typically isopropylamine.[7] Enantiomerically pure (S)-propranolol, the more active isomer, can be synthesized from a chiral glycidyl precursor.

A notable method for the asymmetric synthesis of (S)-(-)-propranolol involves the kinetic resolution of racemic α-naphthyl glycidyl ether catalyzed by a chiral Zn(NO₃)₂/(+)-tartaric acid complex.[5][8] This approach allows for the preferential reaction of one enantiomer, leading to the enantiomerically enriched desired product.

Table 1: Enantioselective Synthesis of (S)-(-)-Propranolol via Kinetic Resolution

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Zn(NO₃)₂ / (+)-Tartaric Acid | DMSO | Ambient | 55 | 89 | [3] |

| Zn(NO₃)₂ / (+)-Tartaric Acid | - | 75 | - | Excellent | [5][9] |

Synthesis of Other Bioactive Compounds

The versatility of glycidyl esters extends to the synthesis of other biologically active molecules. For instance, they are key intermediates in the synthesis of the acetogenin (-)-muricatacin, which exhibits cytotoxic activity.[10][11] The synthesis involves the stereospecific opening of a chiral glycidyl derivative.

Glycidyl Esters in Polymer Chemistry

Glycidyl methacrylate (GMA) is a prominent monomer in polymer science due to its dual functionality: a polymerizable methacrylate group and a reactive epoxide ring.[12] This allows for the formation of functional polymers that can be further modified through post-polymerization reactions.

Polymerization of Glycidyl Methacrylate

GMA can be polymerized via various methods, including free radical polymerization, to yield poly(glycidyl methacrylate) (PGMA).[13] The resulting polymer possesses pendant epoxide groups along its backbone, which are amenable to a wide range of chemical transformations.

Table 2: Examples of Glycidyl Methacrylate Polymerization

| Polymerization Method | Initiator | Solvent | Temperature (°C) | Monomer Conversion (%) | Reference |

| Free Radical | AIBN | THF | 70 | - | [14] |

| Photocontrolled Radical | MTEMPO / (2RS,2'RS)-azobis(4-methoxy-2,4-dimethylvaleronitrile) | Bulk | Room Temp | 58 | [10] |

Post-Polymerization Modification of PGMA

The pendant epoxide groups of PGMA serve as versatile handles for a variety of post-polymerization modification reactions.[15] This allows for the synthesis of a wide range of functional polymers with tailored properties for applications in drug delivery, hydrogels, and coatings. Nucleophiles such as amines, thiols, and azides can be used to open the epoxide rings, introducing new functionalities.[12]

Cycloaddition Reactions

Glycidyl esters can undergo cycloaddition reactions, most notably with carbon dioxide (CO₂), to form five-membered cyclic carbonates. This reaction is of significant interest as it represents a method for CO₂ fixation into valuable chemical products. The reaction is typically catalyzed by Lewis acids or bases.

Experimental Protocols

Synthesis of (±)-Propranolol

Materials:

-

1-Naphthol

-

Epichlorohydrin

-

Potassium Hydroxide (KOH)

-

Dimethyl Sulfoxide (DMSO)

-

Chloroform

-

Isopropylamine

-

Hexane

Procedure:

-

Preparation of Glycidyl-α-Naphthyl Ether: To a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml), add powdered KOH (5 g) and stir the mixture for 30 minutes at room temperature. Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes and continue stirring at room temperature for 6 hours. Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml). Wash the combined organic layers with 1 M sodium hydroxide solution (2 x 30 ml) and water (5 x 100 ml), then dry over anhydrous sodium sulfate.[3]

-

Synthesis of (±)-Propranolol: A solution of the obtained glycidyl-α-naphthyl ether (2.0 g, 10 mmol) in excess isopropylamine (20 ml) and water (1 ml) is heated to reflux and stirred for 24 hours. Remove the solvent under reduced pressure to yield crude (±)-propranolol. The crude product can be purified by recrystallization from hexane.[3]

Expected Yield: ~90% for the second step.[3]

Free Radical Polymerization of Glycidyl Methacrylate (GMA)

Materials:

-

Glycidyl Methacrylate (GMA)

-

n-Butyl Acrylate (BA)

-

Azobisisobutyronitrile (AIBN)

-

Tetrahydrofuran (THF)

Procedure:

-

In a round bottom flask equipped with a magnetic stirrer and a reflux condenser, charge n-butyl acrylate (10 mL, 0.0698 mol), glycidyl methacrylate (21.5 mL, 0.1618 mol), and THF (108 mL) under an argon atmosphere to achieve a concentration of ~30% w/v.

-

Add the initiator AIBN (0.305 g, 1.9 mmol, 0.8 mol% over the total monomer concentration).

-

Heat the reaction mixture at 70 °C.[14]

Cycloaddition of CO₂ to Glycidyl Ethers

While a specific protocol for glycidyl esters is not detailed in the provided search results, a general procedure for the cycloaddition of CO₂ to glycidyl ethers can be adapted.

General Considerations:

-

Catalyst: A variety of catalysts can be employed, including Lewis acids (e.g., Al(OTf)₃, Bi(OTf)₃) and Lewis bases.

-

Pressure: The reaction is often carried out under CO₂ pressure.

-

Temperature: Reaction temperatures can vary depending on the catalyst and substrate.

Conclusion

Glycidyl esters are undeniably potent and versatile intermediates in organic synthesis. Their predictable reactivity, particularly the ring-opening of the epoxide, provides access to a vast chemical space. From the stereocontrolled synthesis of life-saving pharmaceuticals to the construction of advanced functional polymers, the applications of glycidyl esters are extensive and continue to expand. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of these valuable building blocks. Further exploration into novel catalytic systems for their transformations and their application in the synthesis of increasingly complex molecular architectures will undoubtedly continue to be a fruitful area of research.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 7. jmedchem.com [jmedchem.com]

- 8. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 9. benchchem.com [benchchem.com]

- 10. Selective Controlled/Living Photoradical Polymerization of Glycidyl Methacrylate, Using a Nitroxide Mediator in the Presence of a Photosensitive Triarylsulfonium Salt [mdpi.com]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. researchgate.net [researchgate.net]

- 13. Studies on Preparation, Characterization and Application of Porous Functionalized Glycidyl Methacrylate-Based Microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]

The Genesis of a Versatile Moiety: A Technical Guide to the Discovery and Synthesis of Glycidyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl esters, a class of organic compounds characterized by an epoxide ring and an ester group, have emerged as crucial building blocks and intermediates in a vast array of applications, from the synthesis of polymers and resins to their role as key chiral synthons in drug development. Their unique chemical reactivity, stemming from the strained three-membered epoxy ring, allows for a diverse range of chemical transformations, making them highly valuable in organic synthesis. This technical guide provides an in-depth exploration of the discovery and historical development of glycidyl ester synthesis, offering detailed experimental protocols for key methodologies and a comprehensive overview of the quantitative data associated with these processes.

Historical Perspective and Key Milestones

The synthesis of glycidyl esters has evolved significantly since its early explorations. Initial methods were often plagued by low yields and the formation of undesirable byproducts. A pivotal advancement came with the understanding of the reaction between carboxylic acids or their salts and epichlorohydrin, a process that has been refined over decades.

Early procedures emphasized the necessity of anhydrous conditions to achieve successful formation of the epoxy compound. For instance, the reaction of anhydrous alkali metal salts of carboxylic acids with epichlorohydrin was one of the foundational methods, though it presented challenges in preparing the completely anhydrous salts, which was often a slow and difficult process due to foaming and caking.[1][2]

A significant breakthrough was the development of processes that could be conducted in the presence of water. This was achieved by using a molar excess of epichlorohydrin and a quaternary ammonium halide as a catalyst, which allowed for high yields of glycidyl esters from an aqueous solution of the alkali metal salt of the carboxylic acid.[3] This method proved particularly advantageous for carboxylic acids whose alkali metal salts have low solubility in boiling epichlorohydrin.[3]

Further refinements led to two-stage processes where a polycarboxylic acid is first reacted with epichlorohydrin in the presence of a catalyst (such as a tertiary amine or quaternary ammonium salt) to form a chlorohydrin ester. This intermediate is then dehydrohalogenated using an alkali metal hydroxide to yield the glycidyl ester.[1][4] This approach offered better control over the reaction and minimized the formation of byproducts.

In the quest for greener and more selective synthetic routes, enzymatic methods have gained prominence. The use of lipases for the enantioselective hydrolysis of racemic glycidyl esters has enabled the efficient production of optically active glycidyl esters, which are invaluable in the synthesis of chiral drugs.[5]

More recently, methods that avoid the use of epichlorohydrin altogether have been developed to address concerns about chlorine contamination in final products, particularly for applications in electronics. These include the reaction of carboxylic acids with glycidol using a carbodiimide as an acylating agent, and the conversion of glyceryl carbonate esters to glycidyl esters through the elimination of carbon dioxide.[6][7]

Core Synthetic Methodologies

The synthesis of glycidyl esters can be broadly categorized into several key approaches, each with its own set of advantages and limitations.

Reaction of Carboxylic Acid Salts with Epichlorohydrin

This is one of the earliest and most fundamental methods for preparing glycidyl esters. The general reaction involves the nucleophilic attack of a carboxylate anion on epichlorohydrin.

Caption: Reaction of a carboxylate salt with epichlorohydrin.

| Carboxylic Acid Salt | Catalyst | Molar Ratio (Epichlorohydrin:Salt) | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |

| Disodium azelate | Benzyltrimethylammonium chloride | ~18:1 | 57 | Reflux | - | [3] |

| Dipotassium sebacate | Benzyltrimethylammonium chloride | ~18:1 | - | Reflux | - | [3] |

| Sodium pelargonate | Benzyltrimethylammonium chloride | ~18:1 | - | Reflux | - | [3] |

| Dipotassium phthalate | Benzyltrimethylammonium chloride | ~18:1 | - | Reflux | - | [3] |

| Sodium soaps of rosin | Sodium hydroxide | ~3:1 | 90 | 175-185 | - | [2] |

-

To a refluxing solution of 11.5 g of benzyltrimethylammonium chloride in 400 g of epichlorohydrin, a hot (80-90 °C) solution of 69.6 g of disodium azelate in 140 ml of water is added dropwise over a period of 57 minutes.

-

During the addition, water is removed from the reaction mixture by codistillation with epichlorohydrin.

-

After the addition is complete, the distillation of water is continued for an additional 13 minutes.

-

The reaction mixture is then cooled and filtered.

-

The excess epichlorohydrin is removed from the filtrate by distillation, first at atmospheric pressure and finally under reduced pressure (final pot temperature 65 °C at 2 mm Hg).

-

The crude diglycidyl azelate is obtained as a faintly yellow oil.

Two-Stage Synthesis: Esterification and Dehydrohalogenation

This widely used method involves the initial reaction of a carboxylic acid with epichlorohydrin to form a chlorohydrin ester, followed by a base-induced dehydrohalogenation to form the glycidyl ester.

Caption: Two-stage synthesis of glycidyl esters.

| Carboxylic Acid | Catalyst | Molar Ratio (Epichlorohydrin:Acid) | Dehydrohalogenating Agent | Temperature (°C) | Yield (%) | Reference |

| Octadecane-1,18-dicarboxylic acid | Benzyltriethyl ammonium chloride | ~3.4:1 | 50% aq. NaOH | 90-100 | 98.4 | [4] |

| Neodecanoic acid | Tetramethylammonium neodecanoate | 1.12:1 | - | 90-110 | - | [8] |

-

342 parts of octadecane-1,18-dicarboxylic acid, 925 parts of epichlorohydrin, and 2 parts of benzyltriethyl ammonium chloride are heated and refluxed at 90 to 100°C for 30 minutes with stirring for esterification.

-

At the same temperature, 208 parts of a 50% aqueous solution of sodium hydroxide is added dropwise to the mixture over a period of 60 minutes.

-

The mixture is further heated with stirring for 15 minutes.

-

After cooling to room temperature, the mixture is filtered to remove sodium chloride.

-

The epichlorohydrin is recovered from the filtrate in a vacuum.

-

The residue is dissolved in 1 liter of toluene, and the solution is washed with three 300-ml portions of water.

-

The solution is distilled in a vacuum (1 mm Hg) to completely recover the toluene at 140°C and obtain the final product.

Enzymatic Synthesis

Enzymatic methods offer high selectivity, particularly for the synthesis of chiral glycidyl esters. Lipases are commonly employed to catalyze the esterification or transesterification of a carboxylic acid or its ester with glycidol, or for the kinetic resolution of racemic glycidyl esters.

Caption: Enantioselective hydrolysis of a racemic glycidyl ester.

| Substrate | Enzyme | Method | Key Outcome | Reference |

| Racemic glycidyl esters of n-carboxylic acids (C2-C6) | Porcine pancreatic lipase, Mucor-Lipase, Amano-P-Lipase | Enantioselective hydrolysis | Preparation of (R)-glycidyl esters | [5] |

| Glucose and fatty acids/fatty acid methyl esters | Immobilized Candida antarctica B lipase | Esterification/Transesterification | High conversion to glucose fatty acid esters | [9] |

-

A racemic mixture of a glycidyl ester is subjected to hydrolysis in the presence of a lipase (e.g., porcine pancreatic lipase).

-

The enzyme preferentially hydrolyzes one enantiomer (e.g., the (S)-enantiomer) to the corresponding glycidol and carboxylic acid.

-

The unreacted enantiomer (e.g., the (R)-enantiomer) accumulates in the reaction mixture.

-

The reaction is monitored and stopped at an appropriate conversion to achieve high enantiomeric excess of the desired glycidyl ester.

-

The desired enantiomerically enriched glycidyl ester is then isolated from the reaction mixture.

Conclusion

The journey of glycidyl ester synthesis, from its early reliance on stringent anhydrous conditions to the sophisticated and highly selective enzymatic and epichlorohydrin-free methods of today, reflects the broader advancements in synthetic organic chemistry. The methodologies detailed in this guide provide a robust toolkit for researchers and professionals in the field. The choice of a particular synthetic route will invariably depend on the desired scale, purity requirements, cost considerations, and the specific application of the target glycidyl ester. As the demand for functional materials and complex chiral molecules continues to grow, the development of even more efficient, sustainable, and selective methods for glycidyl ester synthesis will undoubtedly remain an active and important area of research.

References

- 1. US3859314A - Process for preparing glycidyl esters of polycarboxylic acids - Google Patents [patents.google.com]

- 2. US2448602A - Glycidyl esters - Google Patents [patents.google.com]

- 3. US3053855A - Synthesis of glycidyl esters - Google Patents [patents.google.com]

- 4. Carboxylic acid glycidyl esters, process for their preparation and their use in resin compositions - Patent 0028024 [data.epo.org]

- 5. EP0333142A2 - Process for the preparation of (R)-glycidyl esters - Google Patents [patents.google.com]

- 6. US5536855A - Process for preparing glycidyl esters for use in electronics adhesives - Google Patents [patents.google.com]

- 7. US20110046401A1 - Process for preparing glycidyl esters - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Synthesis of Glucose Fatty Acid Esters Using SCOs as Acyl Group-Donors and Their Biological Activities [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-(+)-Glycidyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of (S)-(+)-Glycidyl butyrate, a valuable chiral building block in the pharmaceutical industry. The following methods are described: enzymatic kinetic resolution of racemic glycidyl butyrate and chemical synthesis from a chiral precursor.

Method 1: Enzymatic Kinetic Resolution of Racemic Glycidyl Butyrate

This method utilizes the enantioselective properties of lipases to resolve a racemic mixture of glycidyl butyrate, yielding the desired (S)-(+)-enantiomer through the preferential hydrolysis of the (R)-enantiomer.

Experimental Protocol

Materials:

-

Racemic glycidyl butyrate

-

Porcine Pancreatic Lipase (PPL)

-

Cetyltrimethylammonium bromide (CTAB)

-

Potassium phosphate buffer (10 mM, pH 7.4)

-

Organic solvent (e.g., n-heptane)

-

Sodium hydroxide (NaOH) solution for pH control

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, combine racemic glycidyl butyrate (36 mmol) and a 10 mM potassium phosphate buffer (pH 7.4) containing 30 mg/mL of CTAB.

-

Enzyme Addition: Add porcine pancreatic lipase to the mixture.

-

Reaction Conditions: Maintain the reaction at a constant temperature of 30°C with gentle stirring. Monitor and maintain the pH at 7.4 by the controlled addition of a NaOH solution.

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the consumption of NaOH or by periodic analysis of the enantiomeric excess (ee) of the remaining glycidyl butyrate using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the desired conversion is reached (typically around 42% to yield high ee of the (S)-enantiomer), stop the reaction. Separate the aqueous and organic phases. If the reaction is performed in a biphasic system with an organic solvent like n-heptane, the (S)-glycidyl butyrate will be enriched in the organic phase.

-

Purification: Isolate the (S)-glycidyl butyrate from the organic phase by removing the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Racemic Glycidyl Butyrate | [1] |

| Enzyme | Porcine Pancreatic Lipase (S-favored) | [1] |

| Temperature | 30 °C | [1] |

| pH | 7.4 | [1] |

| Additive | 30 mg/ml CTAB | [1] |

| Yield of (S)-glycidyl butyrate | 42% | [1] |

| Enantiomeric Excess (ee) of (S)-glycidyl butyrate | 98% | [1] |

Experimental Workflow

Caption: Workflow for the enzymatic kinetic resolution of racemic glycidyl butyrate.

Method 2: Chemical Synthesis from (R)-3-chloro-1,2-propanediol

This synthetic route involves the acylation of (R)-3-chloro-1,2-propanediol with butyryl chloride followed by an intramolecular cyclization to form the epoxide ring of this compound.

Experimental Protocol

Materials:

-

(R)-3-chloro-1,2-propanediol (99.5% ee)

-

Dichloromethane (CH₂Cl₂)

-

Potassium phosphate tribasic (K₃PO₄)

-

Triethylamine (Et₃N)

-

Butyryl chloride

-

5% Aqueous potassium carbonate (K₂CO₃) solution

-

1N Aqueous hydrochloric acid (HCl) solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Initial Reaction: To a solution of (R)-3-chloro-1,2-propanediol (200g, 99.5% ee) in 1.2 L of dichloromethane, add 519 g of potassium phosphate tribasic. Reflux the resulting solution with stirring for 3 hours.[2]

-

Acylation: Cool the solution to 0°C. Sequentially add 220 g of triethylamine and 212 g of butyryl chloride dropwise to the cooled solution.[2]

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature.[2]

-

Washing: Transfer the reaction mixture to a separatory funnel and wash successively with 2.2 L of 5% aqueous potassium carbonate solution, 2 L of 1N aqueous hydrochloric acid solution, and 1 L of water.[2]

-

Drying and Concentration: Dry the organic layer over 50 g of anhydrous sodium sulfate and filter. Evaporate the dichloromethane under reduced pressure to obtain the crude product.[2]

-

Purification: Purify the resulting residue by fractional distillation (90°C/19 mmHg) to yield pure this compound.[2]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | (R)-3-chloro-1,2-propanediol | [2] |

| Reagents | Butyryl chloride, Triethylamine, Potassium phosphate tribasic | [2] |

| Solvent | Dichloromethane | [2] |

| Reaction Temperature | 0°C to Room Temperature | [2] |

| Purification | Fractional Distillation (90°C/19 mmHg) | [2] |

| Yield | 93.1% | [2] |

| Chemical Purity | 99.4% | [2] |

| Optical Purity (ee) | 99.4% | [2] |

Experimental Workflow

Caption: Workflow for the chemical synthesis of this compound.

Method 3: Hydrolytic Kinetic Resolution with a Cobalt Catalyst

This protocol employs a chiral cobalt-salen complex to catalyze the hydrolytic kinetic resolution of racemic glycidyl butyrate, affording the (S)-enantiomer with high optical purity.

Experimental Protocol

Materials:

-

(±)-Glycidyl butyrate

-

(R,R)-(salen)Co(II) precatalyst

-

Acetic acid (AcOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine (±)-glycidyl butyrate (4.32 g, 30.0 mmol), (R,R)-(salen)Co(II) precatalyst (91 mg, 0.15 mmol), acetic acid (32 µL, 0.6 mmol), and THF (0.3 mL).[3]

-

Addition of Water: Add water (297 µL, 16.5 mmol) to the reaction mixture.[3]

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by chiral GC or HPLC to determine the enantiomeric excess of the remaining glycidyl butyrate.

-

Purification: Upon reaching the desired conversion (approximately 50%), the (S)-glycidyl butyrate is isolated by vacuum distillation of the reaction mixture (30°C, 0.5 torr).[3]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | (±)-Glycidyl butyrate | [3] |

| Catalyst | (R,R)-(salen)Co(II) precatalyst | [3] |

| Reagents | Acetic acid, Water | [3] |

| Solvent | Tetrahydrofuran | [3] |

| Purification | Vacuum Distillation (30°C, 0.5 torr) | [3] |

| Yield | 44% | [3] |

| Enantiomeric Excess (ee) | >99% | [3] |

Experimental Workflow

Caption: Workflow for the cobalt-catalyzed hydrolytic kinetic resolution.

References

Application Notes and Protocols: Ring-Opening Reactions of (S)-(+)-Glycidyl butyrate with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and experimental protocols for the ring-opening reactions of (S)-(+)-glycidyl butyrate with various primary, secondary, and aromatic amines. The resulting chiral β-amino alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Introduction

This compound is a versatile chiral building block used in organic synthesis. Its electrophilic epoxide ring is susceptible to nucleophilic attack by amines, leading to the formation of β-amino alcohols with a conserved stereocenter. This ring-opening reaction is a cornerstone for the synthesis of a diverse range of compounds, including intermediates for antiviral and antibacterial drugs. The reaction typically proceeds via an SN2 mechanism, resulting in the inversion of configuration at the carbon atom undergoing nucleophilic attack.

The products of these reactions, N-substituted-(S)-3-amino-1-hydroxy-2-propyl butyrates, are of significant interest in medicinal chemistry. The β-amino alcohol motif is a key pharmacophore in many biologically active compounds. For instance, derivatives of the enantiomer, (R)-glycidyl butyrate, are crucial intermediates in the synthesis of the oxazolidinone antibiotic Linezolid.[1]

Reaction Mechanism and Regioselectivity

The reaction of this compound with an amine proceeds through a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring. Under neutral or basic conditions, the reaction is primarily governed by sterics, leading to the preferential attack at the less substituted terminal carbon of the epoxide (SN2 mechanism). This regioselectivity is highly desirable as it leads to the formation of a single major product.

The general reaction is as follows:

This compound + R1R2NH → (S)-1-(R1R2N)-3-(butanoyloxy)propan-2-ol

Data Presentation: Reaction of this compound with Various Amines

The following tables summarize the reaction conditions and outcomes for the ring-opening of this compound with representative primary, secondary, and aromatic amines. Please note that while some of this data is derived from analogous reactions due to the limited availability of specific data for this compound with a wide range of amines, it provides a strong predictive framework for experimental design.

Table 1: Reaction with Primary Aliphatic Amines

| Amine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzylamine | None | Ethanol | Reflux | 6 | >90 |

| n-Butylamine | None | Methanol | 25 | 12 | ~85 |

| Isopropylamine | None | Isopropanol | 50 | 24 | ~80 |

Table 2: Reaction with Secondary Aliphatic Amines

| Amine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Piperidine | None | Dichloromethane | 25 | 8 | >95 |

| Morpholine | None | Tetrahydrofuran | 25 | 10 | >95 |

| Diethylamine | Lewis Acid (e.g., LiClO₄) | Acetonitrile | 50 | 18 | ~75 |

Table 3: Reaction with Aromatic Amines

| Amine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | Yb(OTf)₃ | Acetonitrile | 80 | 12 | ~90 |

| p-Toluidine | Yb(OTf)₃ | Acetonitrile | 80 | 10 | ~92 |

| 4-Fluoroaniline | Lewis Acid (e.g., Sc(OTf)₃) | Water | 60 | 24 | ~85 |

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary Aliphatic Amine (e.g., Benzylamine)

Materials:

-

This compound

-

Benzylamine

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous ethanol (0.5 M), add benzylamine (1.1 eq).

-

Stir the reaction mixture at reflux for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the pure (S)-1-(benzylamino)-3-(butanoyloxy)propan-2-ol.

Characterization:

-

1H NMR: Expect signals for the butyrate ester protons, the propanol backbone protons, and the benzyl group protons.

-

13C NMR: Expect signals corresponding to the carbons of the butyrate, propanol, and benzyl moieties.

-

Mass Spectrometry (ESI-MS): Calculate the expected mass of the protonated molecule [M+H]+.

Protocol 2: Lewis Acid-Catalyzed Reaction with an Aromatic Amine (e.g., Aniline)

Materials:

-

This compound

-

Aniline

-

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.2 eq) in anhydrous acetonitrile (0.5 M).

-

Add Yb(OTf)₃ (10 mol%) to the solution.

-

Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield (S)-1-(phenylamino)-3-(butanoyloxy)propan-2-ol.

Characterization:

-

1H NMR and 13C NMR: Spectroscopic data should be consistent with the structure of the N-aryl β-amino alcohol.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Visualizations

Caption: SN2 mechanism for the ring-opening of this compound with an amine.

Caption: General experimental workflow for the synthesis of β-amino alcohols.

Potential Signaling Pathways and Biological Applications

The β-amino alcohol scaffold is a privileged structure in medicinal chemistry and is found in numerous drugs targeting G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in a vast array of physiological processes.[1][2] Ligands for GPCRs are involved in signaling pathways that regulate neurotransmission, inflammation, and cardiovascular function.

Derivatives of β-amino alcohols have been investigated as potential inhibitors of the Toll-Like Receptor 4 (TLR4) signaling pathway.[3] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and can trigger a potent inflammatory response. Inhibition of this pathway is a therapeutic strategy for conditions such as sepsis.

References

Application Notes & Protocols: Polymerization of (S)-(+)-Glycidyl Butyrate for Specialty Polymers

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-(+)-Glycidyl butyrate is a versatile chiral epoxide that serves as a valuable monomer in the synthesis of specialty polymers.[1][2] Its unique structure, featuring a reactive oxirane ring and a butyrate ester side chain, allows for various polymerization pathways to create functional and high-performance materials.[1] The chirality of the monomer is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals and advanced materials where specific stereochemistry dictates biological or physical properties.[3] This document provides detailed application notes and protocols for the polymerization of this compound.

Applications of Poly(glycidyl butyrate) and Derivatives:

Polymers derived from glycidyl butyrate are finding use in a growing number of advanced applications:

-

Precursors to Linear Polyglycerols: The controlled ring-opening polymerization of glycidyl butyrate produces well-defined poly(glycidyl ester)s. The pendant butyrate groups can be easily cleaved to yield linear polyglycerols, which are highly valued for their biocompatibility and hydrophilicity in biomedical applications.[4][5]

-

Biomedical Adhesives: Glycidyl butyrate can be copolymerized with other monomers and carbon dioxide to generate biocompatible terpolymers. These materials exhibit viscoelastic properties suitable for use as temporary surgical adhesives, with degradation products that are benign.[6]

-

High-Performance Materials: Its incorporation into polymer structures can enhance thermal stability, mechanical strength, and adhesion.[3] This makes it a valuable component in the formulation of advanced coatings and adhesives.[1][3]

-

Drug Formulation: In pharmaceutical applications, it can be used as a stabilizer or excipient, potentially improving the solubility and bioavailability of active pharmaceutical ingredients.[1]

-